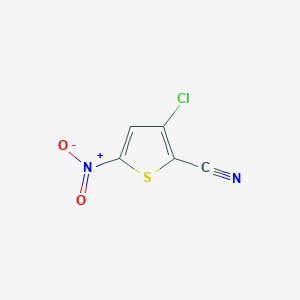

3-Chloro-5-nitrothiophene-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-nitrothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HClN2O2S and a molecular weight of 188.59 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and materials science .

Vorbereitungsmethoden

The synthesis of 3-Chloro-5-nitrothiophene-2-carbonitrile typically involves the nitration of 3-chlorothiophene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity levels .

Analyse Chemischer Reaktionen

3-Chloro-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-nitrothiophene-2-carbonitrile has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it valuable in the development of organic semiconductors and other advanced materials.

Biological Studies: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-nitrothiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-5-nitrothiophene-2-carbonitrile can be compared with other similar compounds, such as:

2-Chloro-5-nitropyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a thiophene ring.

3-Chloro-5-nitrobenzene-2-carbonitrile: This compound features a benzene ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Biologische Aktivität

3-Chloro-5-nitrothiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring, with a chlorine atom at the 3-position, a nitro group at the 5-position, and a carbonitrile group at the 2-position. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C7ClN2O2S. The presence of electron-withdrawing groups such as the nitro and carbonitrile enhances its reactivity, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing nitrothiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrothiophenes have been studied for their efficacy against Mycobacterium tuberculosis, demonstrating that the nitro group plays a crucial role in their activity. A study showed that compounds with a nitro group at position C-5 were effective against both replicating and non-replicating strains of M. tuberculosis .

Table 1: Biological Activity of Nitrothiophene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Compound 1 | M. tuberculosis | 6.25 μg/ml | Active against both replicating and non-replicating strains |

| Compound 21 | Multidrug-resistant S. aureus | Not specified | Selective antimicrobial activity |

| Nitrothiophene Carboxamide | E. coli | Not specified | Requires activation by nitroreductases |

The mechanism by which nitrothiophenes exert their biological effects often involves reduction by nitroreductases, leading to the release of reactive species such as nitric oxide, which can nonspecifically kill bacteria . The activation pathway is critical for understanding how these compounds can be optimized for therapeutic use.

Structure-Activity Relationship (SAR)

Studies on related compounds have highlighted the importance of structural features in determining biological activity. For example, modifications to the position and nature of substituents on the thiophene ring can significantly impact efficacy. The presence of both chlorine and nitro groups has been shown to enhance binding affinity to biological targets .

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chlorothiophene-2-carbonitrile | Lacks nitro group | Reduced reactivity |

| 5-Nitrothiophene-2-carbonitrile | Lacks chlorine substitution | Different reactivity profile |

| 5-Aminothiophene-2-carbonitrile | Amino group instead of nitro | Potentially different activity |

Case Studies

- Antitubercular Activity : A study investigated several nitrothiophenes for their antitubercular activity against M. tuberculosis. It was found that specific substitutions on the thiophene ring could enhance efficacy while minimizing cytotoxicity .

- Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of nitrothiophenes to assess their antimicrobial properties against resistant strains of bacteria. Results indicated that certain modifications could improve selectivity against multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

3-chloro-5-nitrothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2S/c6-3-1-5(8(9)10)11-4(3)2-7/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKOIEXGAHDWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.